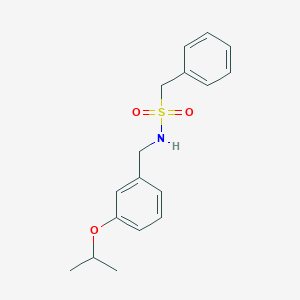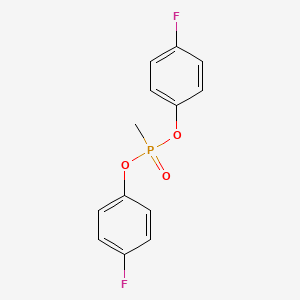![molecular formula C15H12ClN3O3S B4853116 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of protein kinase CK1, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA repair. The purpose of
Mechanism of Action
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline inhibits protein kinase CK1, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA repair. By inhibiting CK1, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth, regulation of the circadian rhythm, and inhibition of viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline are diverse and depend on the specific application. In cancer cells, this compound inhibits cell growth and induces apoptosis. In circadian rhythm regulation, this compound regulates the expression of clock genes. In viral replication, this compound inhibits the replication of the virus.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potency and specificity for protein kinase CK1, making it a valuable tool for studying the role of CK1 in various cellular processes. The limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the development of this compound as a treatment for sleep disorders. Further studies are needed to determine its effects on sleep in vivo. Additionally, further studies are needed to determine the potential of this compound as an antiviral agent. Overall, the study of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has the potential to lead to the development of novel therapies for various diseases.
Scientific Research Applications
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to regulate the circadian rhythm in cells, making it a potential treatment for sleep disorders. Furthermore, it has been shown to inhibit the replication of the hepatitis C virus, making it a potential antiviral agent.
properties
IUPAC Name |
4-chloro-7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-5-6-13(15-14(12)17-22-18-15)23(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNEJCTUOMVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(8-quinolinylsulfonyl)amino]butanoic acid](/img/structure/B4853040.png)
![3-methyl-N-[3-(4-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4853062.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)


![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)

